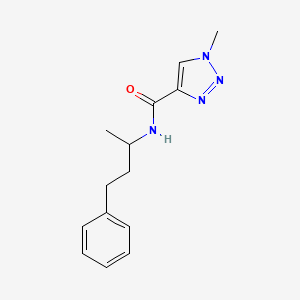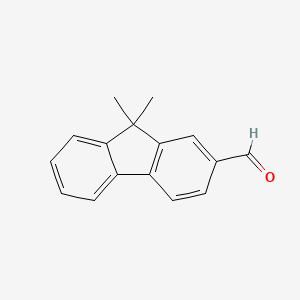
9,9-二甲基-9H-芴-2-甲醛
描述
9,9-Dimethyl-9H-fluorene-2-carbaldehyde is a chemical compound with the CAS Number: 948300-71-8 . It has a molecular weight of 222.29 and is typically stored at 4°C . The compound is in oil form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a preparation method for 9,9-dimethyl-2-bromofluorene involves a two-step process. The first step involves adding fluorene to propylene carbonate, heating to 85°C, stirring with heating to dissolve completely, and adding dibromohydantoin for bromination . The second step involves dissolving 2-bromofluorene in dimethyl sulfoxide, controlling the temperature between 30-35°C, adding iodomethane, stirring for 5-10 minutes, adding potassium hydroxide, and reacting for 4 hours .Molecular Structure Analysis
The InChI code for 9,9-Dimethyl-9H-fluorene-2-carbaldehyde is 1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3 .It is typically stored at 4°C . The compound has a molecular weight of 222.29 .
科学研究应用
Organic Electronics
9,9-Dimethyl-9H-fluorene-2-carbaldehyde: is a precursor to various organic semiconducting polymers used in organic photovoltaics (OPV) . These materials are crucial for developing flexible, lightweight, and cost-effective solar cells.
Hole Transport Materials for Perovskite Solar Cells
The compound has been integrated into hole transport materials to enhance mobility and photovoltage in perovskite solar cells . This integration has led to a significant improvement in power conversion efficiency, reaching up to 19.7% with a photovoltage of 1.11 V .
Non-Linear Optical Materials
9,9-Dimethyl-9H-fluorene-2-carbaldehyde: can be used to synthesize non-linear optical (NLO) materials . These materials are essential for applications like optical switching and modulation, which are integral to telecommunications and information processing.
Organic Light-Emitting Diode (OLED) Devices
This compound serves as a building block for hole transport layers in OLED devices . OLED technology is widely used in displays for smartphones, TVs, and lighting systems due to its superior color quality and energy efficiency.
Donor-Acceptor Photoelectrical Materials
A donor-acceptor organic molecule based on the fluorene unit, with 9,9-Dimethyl-9H-fluorene-2-carbaldehyde acting as an electron donor, has shown promise in photoelectrical applications . This includes high-yield synthesis for potential use in photodetectors and solar cells.
Gas Phase Ion Energetics
The compound’s gas phase ion energetics data is valuable for understanding its behavior in various states, which is essential for material science research and applications in fields like atmospheric chemistry .
安全和危害
未来方向
While specific future directions for 9,9-Dimethyl-9H-fluorene-2-carbaldehyde are not mentioned in the literature, related compounds have been used in the development of organic semiconducting polymers for OPV and a variety of hole transport for OLED devices . This suggests potential future applications in these areas.
作用机制
Target of Action
Similar compounds have been used in the field of organic optoelectronics , suggesting potential targets could be related to light-emitting or light-absorbing processes in these systems.
Mode of Action
It’s possible that this compound interacts with its targets through electronic transitions, given its potential use in optoelectronic applications .
Biochemical Pathways
Based on its potential application in optoelectronics , it may influence pathways related to light absorption and emission.
Result of Action
Given its potential use in optoelectronics , it may influence light-related processes at the molecular and cellular level.
属性
IUPAC Name |
9,9-dimethylfluorene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMRMSQQQCEPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

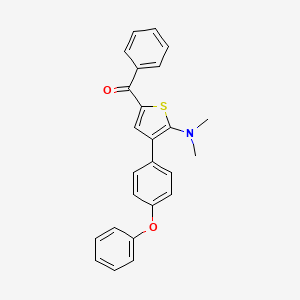


![N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
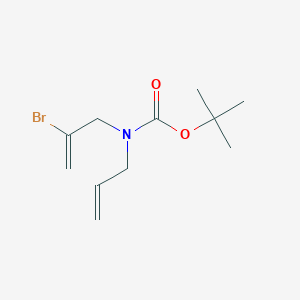
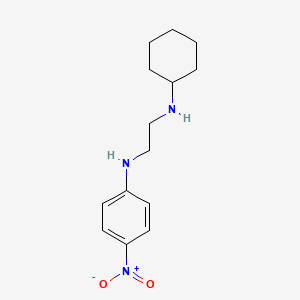

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)
![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)
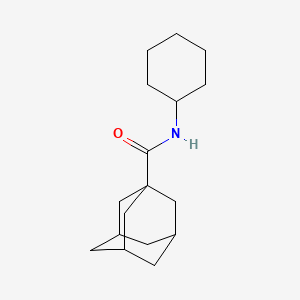
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)
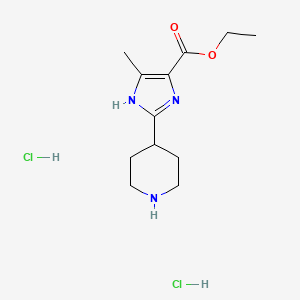
![3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754736.png)
